molecular formula C13H11Cl B3314599 2-Chloro-3-(1-naphthyl)-1-propene CAS No. 951887-40-4

2-Chloro-3-(1-naphthyl)-1-propene

Cat. No.: B3314599
CAS No.: 951887-40-4
M. Wt: 202.68 g/mol
InChI Key: ZGTGDTFTHVTCJB-UHFFFAOYSA-N
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Description

2-Chloro-3-(1-naphthyl)-1-propene is a chlorinated alkene derivative featuring a 1-naphthyl substituent at the third carbon and a chlorine atom at the second carbon of the propene backbone. Its molecular formula is C₁₃H₁₁Cl, with a molecular weight of 202.68 g/mol.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,1,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTGDTFTHVTCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287134
Record name 1-(2-Chloro-2-propen-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-40-4
Record name 1-(2-Chloro-2-propen-1-yl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-2-propen-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1-naphthyl)-1-propene typically involves the reaction of 1-naphthylmagnesium bromide with 2-chloropropene under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference. The reaction mixture is then subjected to reflux conditions to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1-naphthyl)-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-(1-naphthyl)-1-propene is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1-naphthyl)-1-propene involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the naphthyl group provides stability to the intermediate species formed during reactions. The compound’s reactivity is influenced by the electronic effects of the naphthyl group and the steric hindrance around the propene chain .

Comparison with Similar Compounds

Comparison with 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene

Key Differences :

  • Substituent: The target compound has a 1-naphthyl group (a fused bicyclic aromatic system), while the analog in [] features a 2-chloro-4-fluorophenyl group (monocyclic aromatic with halogen substituents).
  • Molecular Weight :
    • Target compound: 202.68 g/mol (C₁₃H₁₁Cl).
    • Analog (CAS 951894-39-6): 205.05 g/mol (C₉H₇Cl₂F) .
  • Reactivity: The naphthyl group’s larger surface area may enhance π-π stacking interactions, influencing solubility and aggregation behavior.

Table 1: Structural and Molecular Comparison

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
2-Chloro-3-(1-naphthyl)-1-propene 1-Naphthyl C₁₃H₁₁Cl 202.68 Bicyclic aromatic, bulky substituent
2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene 2-Chloro-4-fluorophenyl C₉H₇Cl₂F 205.05 Halogenated phenyl, electron-withdrawing groups

Comparison with Simpler Chlorinated Propenes

Examples :

  • 1-Chloropropylene (1-chloro-1-propene) and 2-chloropropylene (2-chloro-1-propene) [].
    • Structures : Lack aromatic substituents, featuring only a chlorine atom on the propene backbone.
    • Molecular Weights :
  • 1-Chloropropylene: 76.52 g/mol (C₃H₅Cl).
  • 2-Chloropropylene: 76.52 g/mol (C₃H₅Cl).
    • Applications : Used as intermediates in polymer production or alkylation reactions.

Key Differences :

  • Complexity : The target compound’s naphthyl group introduces steric hindrance and aromaticity, which are absent in simpler chlorinated propenes.
  • Reactivity : The naphthyl group may stabilize carbocation intermediates in electrophilic addition reactions, whereas simpler chlorinated propenes are more prone to elimination or polymerization.

Comparison with Halogenated Furanones and Related Compounds

Compounds such as 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (BMX-3) and 2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX) [] are structurally distinct but share halogenation patterns.

  • Functional Groups: These compounds contain furanone rings and carboxylic acid derivatives, unlike the alkene backbone of the target compound.
  • Applications: BMX-3 and EMX are studied for carcinogenic potency , while the target compound’s biological activity remains unexplored in the provided evidence.

Biological Activity

2-Chloro-3-(1-naphthyl)-1-propene is an organic compound with significant relevance in medicinal chemistry and biological research. This compound exhibits various biological activities, including potential anti-cancer properties, making it a subject of interest for further studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H11Cl
  • Molecular Weight : 206.67 g/mol
  • IUPAC Name : 2-chloro-3-(naphthalen-1-yl)prop-1-ene

The presence of the chloro group and the naphthyl moiety contributes to its reactivity and biological activity.

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. A study published in Molecules highlighted its potential as a chemotherapeutic agent by demonstrating its ability to inhibit cancer cell proliferation in vitro. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although the exact pathways remain to be fully elucidated .

Enzyme Inhibition

Another aspect of its biological activity includes the inhibition of specific enzymes that are crucial for cancer cell metabolism. For instance, studies have shown that this compound can inhibit diacylglycerol acyltransferase (DGAT), an enzyme implicated in lipid metabolism and cancer progression .

Antioxidant Properties

Additionally, this compound has been evaluated for its antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases, including cancer. The compound has shown promising results in scavenging free radicals in preliminary assays .

Case Study: In Vitro Analysis

In a controlled study, researchers treated various cancer cell lines with different concentrations of this compound. The findings were summarized as follows:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
505035
1002070

These results indicate a dose-dependent response, suggesting that higher concentrations lead to increased apoptosis rates in cancer cells.

Mechanistic Insights

Further investigation into the mechanisms revealed that the compound may activate caspase pathways, leading to programmed cell death. This finding aligns with other studies on similar compounds within the naphthalene family, which have demonstrated similar apoptotic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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